Propoxypropanol

描述

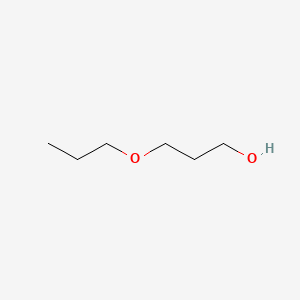

Structure

3D Structure

属性

IUPAC Name |

3-propoxypropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-5-8-6-3-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMRLRNXHLPZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074346 | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propoxypropanol is a colorless liquid. (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

301.6 °F at 760 mmHg (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

128 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8865 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

30136-13-1, 4161-22-2 | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Propoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030136131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-112 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propoxypropanol from Propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propoxypropanol (B1596511), a versatile propylene (B89431) glycol ether, from propan-1-ol. The primary industrial method for this synthesis involves the reaction of propan-1-ol with propylene oxide. This document details the underlying reaction mechanisms, offers detailed experimental protocols, presents quantitative data for process optimization, and visualizes the core chemical pathways and workflows.

Introduction

This compound, also known as propylene glycol propyl ether, is a valuable organic solvent with applications spanning paints, coatings, cleaners, and the electronics industry. Its synthesis from readily available precursors like propan-1-ol and propylene oxide is a topic of significant interest for process chemists and researchers. The reaction yields two primary isomers: 1-propoxy-2-propanol (B75130) (the α-isomer) and 2-propoxy-1-propanol (B159945) (the β-isomer). The selection of a catalyst—either acidic or basic—is crucial as it dictates the isomeric distribution and overall efficiency of the synthesis.

Core Synthesis Mechanisms

The fundamental reaction for producing this compound is the ring-opening of the epoxide ring of propylene oxide by the nucleophilic attack of propan-1-ol. This reaction can be effectively catalyzed by either an acid or a base, each proceeding through a distinct mechanism that influences the regioselectivity of the product.

Base-Catalyzed Synthesis Mechanism

In industrial settings, base catalysis is the preferred method as it selectively yields the more commercially significant 1-propoxy-2-propanol isomer.[1] The reaction is initiated by the deprotonation of propan-1-ol by a strong base (e.g., KOH, NaOH) to form a propoxide anion. This potent nucleophile then attacks the less sterically hindered carbon of the propylene oxide ring in an SN2 reaction, leading to the formation of the primary ether after protonation.

The key steps are:

-

Formation of the Nucleophile: The base abstracts the proton from the hydroxyl group of propan-1-ol to create a propoxide ion.

-

Nucleophilic Attack: The propoxide ion attacks the less substituted carbon atom of the propylene oxide epoxide ring.

-

Protonation: The resulting alkoxide is protonated by a proton source (often another molecule of the alcohol) to yield the final this compound product and regenerate the catalyst.

Acid-Catalyzed Synthesis Mechanism

Acid-catalyzed synthesis proceeds through a different pathway that results in a mixture of 1-propoxy-2-propanol and 2-propoxy-1-propanol. In this mechanism, the acid catalyst (e.g., H₂SO₄) protonates the oxygen atom of the propylene oxide, making the epoxide ring more susceptible to nucleophilic attack. Propan-1-ol, acting as the nucleophile, can then attack either of the two carbons of the epoxide ring. The attack on the less substituted carbon is sterically favored, while the attack on the more substituted carbon is electronically favored due to the partial positive charge being more stabilized on that carbon. This leads to a mixture of the two isomers.

The key steps are:

-

Protonation of Epoxide: The acid catalyst protonates the oxygen of the propylene oxide ring.

-

Nucleophilic Attack: A molecule of propan-1-ol attacks one of the carbons of the protonated epoxide ring.

-

Deprotonation: The resulting intermediate is deprotonated to yield the final this compound isomers and regenerate the acid catalyst.

Quantitative Data Presentation

The choice of catalyst and reaction conditions significantly impacts the conversion of propylene oxide, the yield of this compound, and the selectivity towards the desired isomer. The following table summarizes typical data gathered from various studies on propylene glycol ether synthesis.

| Parameter | Base Catalysis (e.g., KOH) | Acid Catalysis (e.g., Amberlyst-15) | Ionic Liquid Catalyst ([N₄₄₄₄][Buty]) |

| Typical Temperature | 120-130 °C | 60-100 °C | 90-120 °C |

| Propylene Oxide Conversion | >95% | ~90% | ~92% |

| Selectivity for 1-propoxy-2-propanol | High (Predominantly this isomer) | Lower (Mixture of isomers) | High (e.g., >90%) |

| Reaction Time | Several hours | Variable, can be faster | Can be very rapid (e.g., 20 min in microreactor) |

| Byproducts | Di- and tri-propylene glycol ethers | Di- and tri-propylene glycol ethers, other isomers | Minimal |

Experimental Protocols

The following are representative experimental protocols for the laboratory-scale synthesis of this compound.

Base-Catalyzed Synthesis of 1-Propoxy-2-propanol

This protocol is adapted from general procedures for the base-catalyzed propoxylation of alcohols.

Materials:

-

Propan-1-ol

-

Propylene oxide

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The apparatus is dried and purged with an inert gas like nitrogen.

-

Catalyst Dissolution: Propan-1-ol is charged into the flask, and a catalytic amount of potassium hydroxide (e.g., 0.5-1.0% by weight of the total reactants) is added. The mixture is stirred until the KOH is completely dissolved.

-

Reactant Addition: The mixture is heated to the reaction temperature (e.g., 120 °C). Propylene oxide is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining a constant temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours to ensure complete conversion of the propylene oxide.

-

Neutralization and Workup: The mixture is cooled to room temperature. The basic catalyst is neutralized by adding a slight excess of a weak acid (e.g., acetic acid). The resulting salt is removed by filtration.

-

Purification: The crude product is dried over anhydrous magnesium sulfate. The final product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted propan-1-ol and higher boiling byproducts.

Acid-Catalyzed Synthesis of this compound

This protocol utilizes a solid acid catalyst for easier separation.

Materials:

-

Propan-1-ol

-

Propylene oxide

-

Amberlyst-15 (or similar solid acid catalyst)

-

Standard laboratory glassware

-

Heating and stirring equipment

-

Filtration and distillation apparatus

Procedure:

-

Reactor Setup: A round-bottom flask is charged with propan-1-ol and the solid acid catalyst (e.g., 5-10% by weight of the reactants).

-

Reaction: The mixture is heated to the desired temperature (e.g., 80-90 °C) with vigorous stirring. Propylene oxide is added slowly.

-

Monitoring: The reaction is monitored by techniques such as gas chromatography (GC) to follow the disappearance of propylene oxide.

-

Catalyst Removal: Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by simple filtration.

-

Purification: The filtrate is purified by fractional distillation to isolate the mixture of this compound isomers.

Experimental Workflow and Logic Diagrams

Visualizing the process flow is essential for understanding the practical aspects of the synthesis.

Conclusion

The synthesis of this compound from propan-1-ol and propylene oxide is a well-established and industrially significant process. The choice between acid and base catalysis allows for the targeted production of specific isomers, with base catalysis being favored for the selective synthesis of 1-propoxy-2-propanol. Understanding the reaction mechanisms, having access to reliable quantitative data, and following detailed experimental protocols are paramount for researchers and professionals aiming to optimize this synthesis for various applications. Further research into novel catalytic systems, such as ionic liquids, may offer pathways to even more efficient, selective, and environmentally benign production methods.

References

Spectroscopic Analysis of 1-propoxy-2-propanol: A Technical Guide

Introduction

1-propoxy-2-propanol (B75130) (also known as propylene (B89431) glycol n-propyl ether), with the chemical formula C₆H₁₄O₂, is a colorless liquid widely utilized as a solvent in coatings, cleaners, and inks.[1][2] Its efficacy and safety in various applications, particularly in drug development and formulation, necessitate precise characterization and purity assessment. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating its molecular structure and confirming its identity. This guide provides an in-depth overview of the spectroscopic data for 1-propoxy-2-propanol, detailed experimental protocols, and logical workflows for its analysis.

Data Presentation: Spectroscopic Summary

The quantitative data obtained from the primary spectroscopic methods are summarized below for clear reference and comparison.

Table 1: Infrared (IR) Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 (broad) | Strong | O-H stretch | Alcohol (-OH) |

| 2965-2870 | Strong | C-H stretch | Alkane (CH, CH₂, CH₃) |

| ~1100 | Strong | C-O stretch | Ether (C-O-C) & Alcohol (C-OH) |

Note: Specific peak values can vary slightly based on the sampling method (e.g., neat liquid, ATR).[3][4][5]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~3.95 | Multiplet | 1H | c -CH(OH)- |

| ~3.40 | Triplet | 2H | d -O-CH₂- |

| ~3.25 | Multiplet | 2H | b -O-CH₂- |

| ~1.55 | Sextet | 2H | e -CH₂- |

| ~1.15 | Doublet | 3H | a -CH₃ |

| ~0.90 | Triplet | 3H | f -CH₃ |

Structure for assignment: (a)CH₃-(c)CH(OH)-(b)CH₂-O-(d)CH₂-(e)CH₂-(f)CH₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~75.5 | c -CH(OH)- |

| ~74.0 | b -O-CH₂- |

| ~73.0 | d -O-CH₂- |

| ~23.0 | e -CH₂- |

| ~19.0 | a -CH₃ |

| ~10.5 | f -CH₃ |

Structure for assignment: (a)CH₃-(c)CH(OH)-(b)CH₂-O-(d)CH₂-(e)CH₂-(f)CH₃[2]

Table 4: Mass Spectrometry (MS) Data - Key Fragments

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment Ion |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 73 | Moderate | [CH₂(OH)CHCH₂OCH₂CH₂]⁺ |

| 45 | High | [CH₃CH(OH)]⁺ |

| 43 | High | [CH₃CH₂CH₂]⁺ or [CH₃C(O)]⁺ |

Note: The fragmentation pattern is based on Electron Ionization (EI) Mass Spectrometry.[2][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)

This protocol is suitable for obtaining a qualitative IR spectrum of pure, liquid 1-propoxy-2-propanol.

-

Preparation : Ensure two salt plates (typically NaCl or KBr) are clean and dry.[7] Handle them by the edges to avoid transferring moisture from fingers.[7]

-

Sample Application : Using a Pasteur pipet, place one or two drops of 1-propoxy-2-propanol onto the center of one salt plate.[8]

-

Assembly : Place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between them. The liquid should spread evenly without air bubbles.[7]

-

Data Acquisition :

-

Cleaning : After analysis, disassemble the plates, clean them thoroughly with a dry solvent like acetone (B3395972) or isopropanol, and store them in a desiccator.[7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (¹H and ¹³C)

This procedure outlines the preparation of a sample for analysis on a high-field NMR spectrometer.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 1-propoxy-2-propanol into a clean, dry vial.[11]

-

Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[11] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Agitate the mixture until the sample is fully dissolved.

-

-

Transfer : Using a filtered pipette, transfer the clear solution into a standard 5 mm NMR tube. The solution should have a depth of about 4-5 cm.[11]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

-

Perform standard instrument setup procedures, including locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. A standard acquisition involves a 90° pulse and a relaxation delay appropriate for the molecule.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[12] Broadband proton decoupling is used to simplify the spectrum to singlets for each unique carbon.[12]

-

-

Processing : Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase the resulting spectrum and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or Tetramethylsilane, TMS, at 0.00 ppm).[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for analyzing volatile compounds like 1-propoxy-2-propanol, providing both separation and structural information.[14]

-

Sample Preparation : Prepare a dilute solution of 1-propoxy-2-propanol in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) suitable for GC injection. A typical concentration is around 100 µg/mL.

-

GC-MS Setup :

-

Injector : Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

-

Column : Use a suitable capillary column (e.g., a non-polar Rtx-5MS) that can separate the analyte from any impurities.[15]

-

Oven Program : Implement a temperature program that provides good chromatographic resolution. For example, hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 240 °C.[15]

-

Carrier Gas : Use high-purity helium as the carrier gas at a constant flow rate.[15]

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[15]

-

The compound will travel through the column and elute at a characteristic retention time before entering the mass spectrometer.

-

The MS will ionize the molecules (typically via Electron Ionization at 70 eV), separate the resulting ions based on their mass-to-charge ratio, and detect them.[15]

-

-

Data Analysis : Analyze the resulting total ion chromatogram (TIC) to determine the retention time. Examine the mass spectrum corresponding to the chromatographic peak of 1-propoxy-2-propanol to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[6]

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the relationship between molecular structure and spectroscopic output.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 5. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

- 9. ursinus.edu [ursinus.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.latech.edu [chem.latech.edu]

- 12. sc.edu [sc.edu]

- 13. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine: Synthesis, Applications, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user initially requested information on CAS number 1569-01-3, which corresponds to 1-Propoxy-2-propanol, an industrial solvent with limited direct applications in drug development research.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The content of this guide has been developed based on the strong likelihood that the user's interest lies in 1-(2-Methoxyphenyl)piperazine (B120316) and its derivatives, compounds with significant relevance to pharmacological research and for which pertinent data was retrieved.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that belongs to the piperazine (B1678402) class. It is a valuable building block in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical agents.[15][16] Its derivatives have shown a range of biological activities, making them subjects of interest in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and research applications, with a focus on experimental details and data presentation.

Chemical and Physical Properties

1-(2-Methoxyphenyl)piperazine and its commonly used hydrochloride salt have distinct physical and chemical properties that are crucial for their handling, formulation, and application in research.

| Property | 1-(2-Methoxyphenyl)piperazine | 1-(2-Methoxyphenyl)piperazine hydrochloride | Reference |

| CAS Number | 35386-24-4 | 5464-78-8 | [17] |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O · HCl | [17][18] |

| Molecular Weight | 192.26 g/mol | 228.72 g/mol | [17][18] |

| Appearance | - | Crystalline solid | [18] |

| Melting Point | - | 217-219 °C | [15] |

| Boiling Point | - | 130-133 °C | [15] |

| Density | - | 1.106 g/cm³ | [15] |

| Solubility | - | Soluble in DMF (1 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml). | [18] |

| SMILES | COc1ccccc1N1CCNCC1 | Cl.COc1ccccc1N1CCNCC1 | |

| InChI Key | DDMVHGULHRJOEC-UHFFFAOYSA-N | DDMVHGULHRJOEC-UHFFFAOYSA-N |

Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

Several synthetic routes for 1-(2-Methoxyphenyl)piperazine hydrochloride have been reported. A common method involves the condensation of o-anisidine (B45086) with bis(2-chloroethyl)amine (B1207034) hydrochloride.

Experimental Protocol: Synthesis from o-Anisidine

Materials:

-

o-Anisidine

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethyleneglycol monomethyl ether

-

Diethyl ether

Procedure:

-

A mixture of o-anisidine (369.4 mg, 3 mmol), bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol), and diethyleneglycol monomethyl ether (0.75 mL) is heated at 150 °C for approximately 12 hours.[19]

-

The reaction mixture is then cooled to room temperature.[19]

-

Methanol (4 mL) is added to dissolve the cooled mixture.[19]

-

Diethyl ether (150 mL) is subsequently added to precipitate the product.[19]

-

The resulting precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine hydrochloride.[19]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(2-Methoxyphenyl)piperazine hydrochloride.

Research Applications

1-(2-Methoxyphenyl)piperazine serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives are being investigated for their potential in treating central nervous system disorders and as antiviral agents.

Role in Drug Intermediates

1-(2-Methoxyphenyl)piperazine hydrochloride is a key intermediate in the production of several drugs, including anthelmintics like piperazine phosphate (B84403) and citrate, as well as antipsychotic medications.[15][16]

Synthesis of Bioactive Molecules

The piperazine moiety is a common scaffold in drug discovery. 1-(2-Methoxyphenyl)piperazine can be functionalized to create novel derivatives with specific biological targets. For instance, it can be used in the synthesis of compounds designed to interact with neurotransmitter receptors.

Example Experimental Protocol: Synthesis of a Derivative

Synthesis of 1-(2-Methoxyphenyl)-4-[(4-hydroxyphenyl)methyl]piperazine:

Materials:

-

4-Hydroxyphenyl methanol

-

1-(2-Methoxyphenyl)piperazine

-

Toluene

-

Lithium bromide

-

Potassium hydroxide (B78521)

-

1N Sodium hydroxide solution

-

Acetic acid

Procedure:

-

Dissolve 1 mole of 4-hydroxyphenyl methanol (124 g) and 2 moles of 1-(2-methoxyphenyl)piperazine (192 g) in 1.5 liters of toluene.

-

Add 1 mole of lithium bromide (87 g) and 0.1 mole of potassium hydroxide (5.6 g) portionwise while stirring.

-

Heat the reaction mixture to reflux for 5 hours.

-

Allow the mixture to cool to room temperature.

-

Extract the mixture twice with 500 ml of 1N sodium hydroxide solution.

-

Wash the basic aqueous layer with 300 ml of toluene.

-

Acidify the aqueous layer to pH 7 with acetic acid to precipitate the product.

-

Filter the precipitate and recrystallize it from isopropanol to obtain the final product.

Logical Relationship Diagram for Derivative Synthesis

Caption: Logical steps for the synthesis of a 1-(2-Methoxyphenyl)piperazine derivative.

Signaling Pathways and Mechanism of Action

While 1-(2-Methoxyphenyl)piperazine itself is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological pathways. For example, piperazine derivatives are known to have activity at various neurotransmitter receptors. Related compounds, such as 1-(4-Methoxyphenyl)piperazine (pMeOPP), are known to have euphoric and stimulant properties, likely through interaction with serotonergic and dopaminergic systems.[20] The specific signaling pathways modulated by derivatives of oMeOPP would be dependent on the final structure of the molecule.

Conclusion

1-(2-Methoxyphenyl)piperazine is a versatile and important molecule in the field of medicinal chemistry. Its utility as a scaffold for the synthesis of a wide range of biologically active compounds makes it a valuable tool for researchers and drug development professionals. Understanding its properties and synthetic routes is essential for the efficient development of novel therapeutics.

References

- 1. CAS 1569-01-3: 1-Propoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 2. propylene glycol propyl ether, 1569-01-3 [thegoodscentscompany.com]

- 3. 1-PROPOXY-2-PROPANOL | 1569-01-3 [chemicalbook.com]

- 4. 2-Propanol, 1-propoxy- (CAS 1569-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1569-01-3 | CAS DataBase [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Propylene glycol propyl ether, 2.5 l, CAS No. 1569-01-3 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 9. CAS 1569-01-3 CE Certificate Pnp 99.5% Content Propylene Glycol Monopropyl Ether [ethersolvent.com]

- 10. PNP High Purity Propylene Glycol Monopropyl Ether Cas 1569-01-3 With CE Certificate [ethersolvent.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 1-Propoxy-2-propanol | 1569-01-3 | TCI AMERICA [tcichemicals.com]

- 13. 1-Propoxy-2-propanol | 1569-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. Page loading... [guidechem.com]

- 17. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 20. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Structural Elucidation of Propylene Glycol Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of propylene (B89431) glycol propyl ether (PGPE). Primarily used as an industrial solvent, a thorough understanding of its structure, including isomeric forms and potential impurities, is crucial for quality control, safety assessment, and various research and development applications.[1] This document details the key analytical techniques, experimental protocols, and data interpretation strategies necessary for the unambiguous identification and characterization of PGPE.

Chemical Identity and Physical Properties

Propylene glycol propyl ether is the product of the reaction between propylene oxide and n-propanol.[1] This synthesis predominantly yields the α-isomer, 1-propoxy-2-propanol (B75130) , with the β-isomer, 2-propoxy-1-propanol , as a minor component. Commercial PGPE is often a mixture of these two isomers.[2]

Table 1: Physical and Chemical Properties of Propylene Glycol Propyl Ether (1-propoxy-2-propanol)

| Property | Value | Source |

| Molecular Formula | C6H14O2 | [3] |

| Molecular Weight | 118.17 g/mol | [3] |

| CAS Number | 1569-01-3 | [3][4][5][6][7][8] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 140 - 160 °C | [7] |

| Melting Point | -80 °C | [7] |

| Flash Point | 48 °C | [7] |

| Density | 0.885 g/mL at 25 °C | [7] |

| Refractive Index | 1.411 at 20 °C | [7] |

| Water Solubility | Miscible | [4] |

Spectroscopic Characterization for Structural Elucidation

The structural elucidation of PGPE relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure and isomeric composition of PGPE. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for 1-propoxy-2-propanol

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Variable | Singlet (broad) | 1H |

| -CH(OH)- | ~3.8 - 4.0 | Multiplet | 1H |

| -O-CH₂- (propoxy) | ~3.3 - 3.5 | Triplet | 2H |

| -O-CH₂- (propoxy) | ~3.2 - 3.4 | Multiplet | 2H |

| -CH₂- (propoxy) | ~1.5 - 1.7 | Sextet | 2H |

| -CH₃ (propoxy) | ~0.9 | Triplet | 3H |

| -CH₃ (propanol) | ~1.1 - 1.2 | Doublet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for 1-propoxy-2-propanol

| Carbon | Chemical Shift (ppm) |

| -CH(OH)- | ~65 - 70 |

| -O-CH₂- (propoxy) | ~70 - 75 |

| -O-CH₂- (propoxy) | ~75 - 80 |

| -CH₂- (propoxy) | ~20 - 25 |

| -CH₃ (propoxy) | ~10 - 15 |

| -CH₃ (propanol) | ~15 - 20 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the PGPE sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters (e.g., pulse width, relaxation delay) for quantitative analysis if necessary.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[9]

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For PGPE, the key functional groups are the hydroxyl (-OH) and ether (C-O-C) groups.

Table 4: Characteristic IR Absorption Bands for 1-propoxy-2-propanol

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Strong, broad |

| C-H stretch (sp³) | 2850 - 3000 | Strong, sharp |

| C-O stretch (ether) | 1050 - 1150 | Strong, sharp |

| C-O stretch (alcohol) | ~1050 | Strong, sharp |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat PGPE liquid between two salt plates (e.g., NaCl, KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in PGPE.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. Electron Ionization (EI) is a common technique used for this purpose.

Table 5: Key Mass Fragments for 1-propoxy-2-propanol (EI-MS)

| m/z | Fragment Ion | Description |

| 118 | [C₆H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 103 | [M - CH₃]⁺ | Loss of a methyl group |

| 87 | [M - OCH₂CH₂CH₃]⁺ | Loss of a propoxy radical |

| 73 | [CH(OH)CH₂OCH₂CH₂CH₃]⁺ | Alpha-cleavage |

| 59 | [CH₂OCH₂CH₂CH₃]⁺ | Alpha-cleavage |

| 45 | [CH(OH)CH₃]⁺ | Base peak, alpha-cleavage |

| 43 | [CH₂CH₂CH₃]⁺ | Propyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the PGPE sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to an appropriate concentration (e.g., 100 ppm).[10]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.[10]

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight (e.g., 200).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

-

Isomer Differentiation

The synthesis of PGPE from propylene oxide and propanol (B110389) can result in two isomers: the major α-isomer (1-propoxy-2-propanol) and the minor β-isomer (2-propoxy-1-propanol).[11] Distinguishing between these isomers is a critical step in the structural elucidation process.

¹H NMR Spectroscopy is the most effective technique for isomer differentiation. The chemical shifts and splitting patterns of the protons on the propylene glycol backbone will be distinct for each isomer.

-

1-propoxy-2-propanol (α-isomer): The methine proton (-CH(OH)-) will be a multiplet and will be coupled to the adjacent methyl and methylene (B1212753) protons.

-

2-propoxy-1-propanol (β-isomer): The methylene protons of the primary alcohol (-CH₂OH) will appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy can also be used for differentiation. The chemical shifts of the carbons in the propylene glycol unit will differ between the two isomers due to the different substitution patterns.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the structural elucidation of propylene glycol propyl ether and the key differences between its isomers.

Caption: Workflow for the structural elucidation of propylene glycol propyl ether.

Caption: Key distinguishing features of PGPE isomers.

Conclusion

The structural elucidation of propylene glycol propyl ether is a systematic process that integrates data from multiple analytical techniques. NMR spectroscopy is paramount for definitive structure confirmation and isomer differentiation, while MS and IR provide complementary information regarding molecular weight, fragmentation, and functional groups. The detailed protocols and data interpretation guidelines presented in this guide offer a robust framework for the accurate characterization of this important industrial chemical, ensuring its quality and safety for various applications.

References

- 1. PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya [atamanchemicals.com]

- 2. Propylene glycol monomethyl ether. A three-generation study of isomer beta effects on reproductive and developmental parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 6. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. benchchem.com [benchchem.com]

- 11. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Propoxypropanol Isomers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxypropanol (B1596511), a key component in various industrial formulations, exists primarily as two positional isomers: 1-propoxy-2-propanol (B75130) and 2-propoxy-1-propanol (B159945). The selective synthesis of a specific isomer is crucial as their physical and chemical properties can significantly influence the performance of end products, from solvents and coatings to pharmaceutical intermediates. This guide provides a comprehensive overview of the catalytic synthesis routes for each isomer and details the subsequent purification methodologies required to achieve high-purity separation. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers in the practical application of these techniques.

Synthesis of this compound Isomers

The principal method for synthesizing this compound isomers is the nucleophilic ring-opening of propylene (B89431) oxide with propanol (B110389). The regioselectivity of this reaction—determining which isomer is preferentially formed—is dictated by the type of catalyst employed. Basic catalysts favor the formation of 1-propoxy-2-propanol, while acidic conditions yield 2-propoxy-1-propanol as the major product.[1]

Base-Catalyzed Synthesis of 1-Propoxy-2-Propanol

Under basic conditions, the reaction proceeds via an S(_N)2 mechanism. The propanol is first deprotonated by the base to form the more nucleophilic propoxide anion. This anion then attacks the less sterically hindered terminal carbon atom of the propylene oxide ring, leading to the predominant formation of the secondary alcohol, 1-propoxy-2-propanol.[1]

Logical Relationship: Base-Catalyzed Synthesis Pathway

Caption: Reaction mechanism for the base-catalyzed synthesis of 1-propoxy-2-propanol.

Experimental Protocol: Base-Catalyzed Synthesis

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is purged with nitrogen.

-

Initial Charge: Charge the flask with 180 g (3.0 mol) of propan-1-ol and 2.0 g (0.05 mol) of sodium hydroxide (B78521) pellets.

-

Reaction Initiation: Heat the mixture to 90-100°C with constant stirring until the sodium hydroxide is completely dissolved.

-

Substrate Addition: Add 58 g (1.0 mol) of propylene oxide dropwise via the dropping funnel over a period of 2 hours, maintaining the reaction temperature below 110°C.

-

Reaction Completion: After the addition is complete, continue stirring at 100°C for an additional 4 hours to ensure maximum conversion.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding 2.5 mL of 20% aqueous HCl.

-

Initial Purification: Remove the salt by filtration. The excess propan-1-ol can be removed by distillation under reduced pressure.

-

Analysis: The resulting crude product is analyzed by Gas Chromatography (GC) to determine the isomer ratio and yield.

Acid-Catalyzed Synthesis of 2-Propoxy-1-Propanol

In the presence of an acid catalyst, the oxygen atom of the propylene oxide ring is first protonated. This makes the ring more susceptible to nucleophilic attack by propanol. The attack preferentially occurs at the more substituted secondary carbon atom, which bears a partial positive charge, in a mechanism with significant S(_N)1 character. This regioselectivity leads to the formation of the primary alcohol, 2-propoxy-1-propanol, as the major product.[1]

Logical Relationship: Acid-Catalyzed Synthesis Pathway

Caption: Reaction mechanism for the acid-catalyzed synthesis of 2-propoxy-1-propanol.

Experimental Protocol: Acid-Catalyzed Synthesis

-

Reactor Setup: Utilize the same equipment as in the base-catalyzed method.

-

Initial Charge: Charge the flask with 180 g (3.0 mol) of propan-1-ol.

-

Catalyst Addition: Cool the propan-1-ol to 10-15°C in an ice bath and slowly add 1.0 mL of concentrated sulfuric acid (H(_2)SO(_4)) with vigorous stirring.

-

Substrate Addition: Add 58 g (1.0 mol) of propylene oxide dropwise over 2-3 hours, ensuring the reaction temperature is maintained between 20-25°C.

-

Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up: Neutralize the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Initial Purification: Filter the mixture to remove any salts and remove excess propan-1-ol via vacuum distillation.

-

Analysis: Analyze the crude product using GC to quantify the isomer distribution and yield.

Comparative Synthesis Data

The choice of catalyst and reaction conditions has a profound impact on conversion, selectivity, and yield.

| Catalyst System | Target Isomer | Temp. (°C) | Molar Ratio (Propanol:PO) | Conversion (%) | Selectivity (%) | Source(s) |

| Sodium Hydroxide | 1-Propoxy-2-propanol | 100 | 3:1 | >95 | ~95 | [1] |

| Magnesium Oxide | 1-Propoxy-2-propanol | 120 | 4:1 | ~90 | >98 | [1] |

| Amberlyst-15 | 2-Propoxy-1-propanol | 60 | 5:1 | ~85 | ~80 | General Data |

| Sulfuric Acid | 2-Propoxy-1-propanol | 25 | 3:1 | >98 | ~75 | [1] |

Purification of this compound Isomers

The structural similarity and close boiling points of 1-propoxy-2-propanol and 2-propoxy-1-propanol make their separation challenging. A multi-step purification strategy involving distillation followed by chromatography is often necessary.

Workflow: General Synthesis and Purification Process

Caption: A typical workflow for the synthesis and subsequent purification of this compound isomers.

Fractional Distillation

Fractional distillation is the primary method for the bulk separation of the isomers from unreacted starting materials and higher boiling point byproducts. However, due to their close boiling points (1-propoxy-2-propanol: ~149°C; 2-propoxy-1-propanol: ~151°C), achieving high purity of a single isomer by distillation alone is difficult and requires a column with high theoretical plates.

Experimental Protocol: Fractional Distillation

-

Apparatus: Assemble a fractional distillation apparatus with a 24/40 jointed 50 cm Vigreux column packed with structured packing (e.g., Raschig rings) to increase efficiency.

-

Procedure: Charge the distillation flask with the crude this compound mixture.

-

Operation: Heat the flask using a heating mantle. Carefully control the heat input to establish a slow and steady distillation rate (approx. 1-2 drops per second).

-

Fraction Collection: Collect fractions based on the head temperature. The initial fraction will be enriched in the lower-boiling isomer (1-propoxy-2-propanol). A significant intermediate fraction containing a mixture of both isomers will be collected before the temperature rises to the boiling point of the second isomer.

-

Analysis: Analyze each fraction by GC to determine its composition. Fractions with >95% purity can be combined.

Chromatographic Separation

For applications requiring very high purity (>99%), preparative chromatography is the preferred method. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed. The choice of stationary phase is critical for achieving effective separation of these positional isomers.[2]

Experimental Protocol: Preparative HPLC

-

System: A preparative HPLC system equipped with a UV detector and a fraction collector.

-

Column: A reversed-phase C18 or a Phenyl-Hexyl column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is often effective for separating positional isomers.[2]

-

Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The exact ratio must be optimized based on preliminary analytical runs. A typical starting point could be 60:40 Water:Acetonitrile.

-

Sample Preparation: Dissolve the enriched isomer fraction from distillation in the mobile phase.

-

Injection and Fractionation: Inject the sample onto the column and collect fractions as the separated isomers elute. The retention times for each isomer must be predetermined from an analytical injection.

-

Solvent Removal: Combine the pure fractions for each isomer and remove the mobile phase solvent using a rotary evaporator to yield the purified product.

| Method | Stationary Phase | Mobile Phase / Carrier Gas | Typical Outcome | Source(s) |

| Preparative HPLC | Phenyl-Hexyl | Water/Acetonitrile Gradient | Purity >99.5% achievable | [2][3] |

| Preparative GC | Chiral Stationary Phase (e.g., Cyclodextrin-based) | Helium | Baseline separation of isomers | [4] |

Conclusion

The synthesis of this compound isomers can be effectively directed towards either 1-propoxy-2-propanol or 2-propoxy-1-propanol through the judicious selection of a base or acid catalyst, respectively. While initial purification and bulk separation can be accomplished via fractional distillation, achieving the high purity required for specialized applications necessitates the use of advanced chromatographic techniques. The protocols and data presented in this guide offer a robust framework for researchers to produce and isolate this compound isomers with a high degree of control and purity.

References

The Kinetics of Propoxypropanol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics governing the formation of propoxypropanol (B1596511), a key solvent and intermediate in various industrial and pharmaceutical applications. This document delves into the reaction mechanisms, kinetic parameters, and experimental methodologies, offering a foundational resource for process development, optimization, and scale-up.

Introduction

This compound, also known as propylene (B89431) glycol mono-n-propyl ether, is synthesized through the ring-opening reaction of propylene oxide with n-propanol. The reaction is typically catalyzed by either acidic or basic catalysts. Understanding the kinetics of this etherification reaction is paramount for controlling the product distribution, maximizing yield, and ensuring process safety. This guide will explore the fundamental aspects of this compound formation kinetics, drawing upon established principles of similar epoxide alcoholysis reactions.

Reaction Mechanism and Pathways

The formation of this compound from propylene oxide and propanol (B110389) proceeds via two primary isomers: 1-propoxy-2-propanol (B75130) (the secondary alcohol, typically the major product) and 2-propoxy-1-propanol (B159945) (the primary alcohol). The reaction mechanism is highly dependent on the type of catalyst employed.

Base-Catalyzed Mechanism

In the presence of a basic catalyst (e.g., sodium hydroxide, potassium hydroxide), the reaction proceeds through a nucleophilic attack of the propoxide ion on the less sterically hindered carbon of the propylene oxide ring. This results in the preferential formation of the secondary alcohol isomer, 1-propoxy-2-propanol.

Caption: Base-catalyzed formation of 1-propoxy-2-propanol.

Acid-Catalyzed Mechanism

Under acidic conditions (e.g., sulfuric acid, solid acid catalysts), the reaction is initiated by the protonation of the oxygen atom in the propylene oxide ring. This is followed by the nucleophilic attack of propanol. In this case, the attack can occur at both the primary and secondary carbons of the epoxide ring, leading to the formation of both 1-propoxy-2-propanol and 2-propoxy-1-propanol. The product distribution can be influenced by the specific acid catalyst and reaction conditions.

An In-Depth Technical Guide to the Solubility of Organic Compounds in Propoxypropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various organic compounds in propoxypropanol (B1596511), a versatile and increasingly important solvent in numerous industrial and pharmaceutical applications. This document details the physicochemical properties of this compound, presents available quantitative solubility data, outlines experimental protocols for solubility determination, and discusses the key factors influencing the dissolution of organic compounds in this solvent.

Introduction to this compound

This compound, also known as propylene (B89431) glycol n-propyl ether (PnP), is a member of the P-series glycol ethers. It is a colorless liquid with a mild, ether-like odor. Commercially, it is typically available as a mixture of isomers, with 1-propoxy-2-propanol (B75130) being the primary component (at least 95%), and 2-propoxy-1-propanol (B159945) as the minor isomer.[1] This dual nature of ether and alcohol functionalities within its molecular structure gives it a unique solvency profile, exhibiting both hydrophilic and hydrophobic characteristics.[2][3] Consequently, it is completely miscible with water and a wide range of organic solvents.[1][4] Its ability to dissolve a broad spectrum of substances, including resins, oils, and both polar and non-polar materials, makes it a valuable solvent in coatings, cleaning products, inks, and pharmaceutical formulations.[1][5]

Physicochemical Properties of 1-Propoxy-2-propanol

A solid understanding of the physical and chemical properties of 1-propoxy-2-propanol is essential for its effective use as a solvent. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [2] |

| Molecular Weight | 118.17 g/mol | [2] |

| CAS Number | 1569-01-3 | [2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 149.8 °C | [6] |

| Melting Point | -80 °C | [6] |

| Flash Point | 48 °C (closed cup) | [7] |

| Density | 0.885 g/mL at 25 °C | [6] |

| Vapor Pressure | 2.9 mmHg at 25 °C | [4] |

| Water Solubility | Completely miscible | [1][4] |

| log P (octanol/water) | 0.621 (calculated) | [8] |

Solubility of Organic Compounds in this compound

This compound's balanced hydrophilic and lipophilic nature allows it to be an effective solvent for a diverse range of organic compounds.

Qualitative Solubility Overview

Propylene glycol n-propyl ether is recognized for its excellent solvency for a variety of resins, including:

-

Epoxies

-

Acrylics

-

Alkyds

-

Polyesters

-

Nitrocellulose

-

Polyurethanes

It is also miscible with most common organic solvents.[1] Due to the presence of a hydroxyl group, 1-propoxy-2-propanol can act as both a hydrogen bond donor and acceptor, enabling it to dissolve polar compounds.[2] The ether linkage and the propyl group contribute to its ability to dissolve non-polar substances.[2]

Quantitative Solubility Data

Despite its widespread use, publicly available quantitative solubility data for a broad range of specific organic compounds in this compound is limited. The following table summarizes the available information. Further experimental determination is necessary to expand this dataset.

| Solute Class | Compound | Temperature (°C) | Solubility | Reference(s) |

| Water | Water | 20 | Completely Miscible | [4] |

| Amines | Diisopropylamine | 25.15 - 35.15 | Miscible in all proportions (Thermodynamic study of mixtures) | [9][10] |

| Amines | Dibutylamine | 25.15 - 35.15 | Miscible in all proportions (Thermodynamic study of mixtures) | [9][10] |

| Amines | Tributylamine | 25.15 - 35.15 | Miscible in all proportions (Thermodynamic study of mixtures) | [9][10] |

Note: The studies on amines focused on the thermodynamic properties of their binary mixtures with 1-propoxy-2-propanol across the entire composition range, indicating complete miscibility at the specified temperatures.

Factors Influencing Solubility in this compound

The solubility of an organic compound in this compound is governed by several factors, primarily stemming from the interplay of intermolecular forces between the solute and the solvent.

References

- 1. atamankimya.com [atamankimya.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. PROPYLENE GLYCOL N-PROPYL ETHER - Ataman Kimya [atamanchemicals.com]

- 4. monumentchemical.com [monumentchemical.com]

- 5. saiper.com [saiper.com]

- 6. 1-PROPOXY-2-PROPANOL CAS#: 1569-01-3 [m.chemicalbook.com]

- 7. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Thermodynamic and Physicochemical Studies of Binary Mixtures of 1-Propoxy-2-Propanol with Amines at Different Temperatures | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Propoxypropanol (B1596511) as a Solvent for Organic Reactions

This compound, a member of the propylene (B89431) glycol ether family, is an emerging solvent with significant potential in organic synthesis and pharmaceutical applications. Its unique combination of an ether and a hydroxyl group within the same molecule imparts a desirable balance of hydrophilic and lipophilic characteristics. This amphiphilic nature, coupled with its low toxicity profile compared to other glycol ethers, makes it an attractive alternative to conventional solvents.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing this compound in organic reactions.

Physicochemical Properties

This compound is a colorless liquid with a mild, ether-like odor.[2] It is commercially available primarily as a mixture of two isomers: 1-propoxy-2-propanol (B75130) (major isomer) and 2-propoxy-1-propanol.[4] Its miscibility with water and a wide range of organic solvents makes it a versatile medium for various chemical transformations.[1][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-propoxy-2-propanol, the primary component of commercial this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C6H14O2 | [5] |

| Molecular Weight | 118.17 g/mol | [6] |

| CAS Number | 1569-01-3 | [5] |

| Boiling Point | 149.4 - 150.2 °C | [6][7] |

| Melting Point | < -70 °C to -80.0 °C | [8][9][10] |

| Density | 0.885 - 0.8886 g/cm³ at 20-25 °C | [6][11] |

| Flash Point | 46.4 - 48 °C (closed cup) | [6][9] |

| Vapor Pressure | 1.7 - 2.21 mmHg at 25 °C | [6][10] |

| Water Solubility | Miscible | [5][6] |

| Refractive Index | 1.411 - 1.413 at 20 °C | [6][11] |

| Viscosity | 2.389 mPa·s at 25 °C | [7] |

| log Pow (Octanol/Water) | 0.621 | [7] |

Applications in Organic Synthesis and Drug Development

This compound's favorable properties make it suitable for a range of applications in organic synthesis and the pharmaceutical industry.

-

Reaction Solvent: Its ability to dissolve a broad spectrum of both polar and non-polar organic compounds makes it an excellent solvent for various organic reactions.[4] It can facilitate reactions where reactants have differing solubility characteristics.

-

"Green" Solvent Alternative: With a comparatively low toxicity profile and biodegradability, this compound is considered a more environmentally friendly alternative to solvents like ethylene (B1197577) glycol ethers, DMF, or toluene.[2][12]

-

Drug Formulation: In drug development, it can act as a co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), potentially improving their bioavailability.[3] Its compatibility with various pharmaceutical excipients is also an advantage in formulating topical, injectable, or oral medications.[3]

-

Chemical Intermediate: Beyond its role as a solvent, this compound can serve as a reactant or intermediate in the synthesis of other valuable chemicals, such as surfactants, plasticizers, and resins.[1]

Experimental Protocols and Workflows

While specific, high-profile named reactions extensively documented in this compound are still emerging in the literature, its properties are well-suited for common synthetic transformations. Below is a generalized experimental protocol for a substitution or coupling reaction, highlighting the practical considerations when using this compound.

General Experimental Workflow for a Cross-Coupling Reaction

This workflow outlines the key steps for performing a generic palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, in this compound. This type of reaction is fundamental in drug discovery for creating carbon-carbon bonds.[13]

Caption: General workflow for an organic cross-coupling reaction using this compound.

Detailed Methodology

-

Reagent and Solvent Preparation: Ensure all glassware is oven-dried to remove moisture, which can be detrimental to many catalytic cycles. This compound should be of an appropriate grade for synthesis. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and palladium catalyst/ligand system will be specific to the desired transformation.[13]

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge the reaction vessel with the aryl halide, boronic acid derivative, and base.

-

Solvent and Catalyst Addition: Add this compound via a syringe. The solvent volume is typically determined to achieve a reactant concentration between 0.1 M and 1.0 M. The palladium catalyst is then added.

-

Reaction Conditions: Heat the mixture to the target temperature (this compound's high boiling point allows for a wide range of temperatures). Stir vigorously to ensure homogeneity.

-

Monitoring: Track the reaction's progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench by adding water. This compound's miscibility with water is advantageous here, as it facilitates the dissolution of inorganic by-products.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the desired product into a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. The amphiphilic nature of any residual this compound means multiple extractions may be necessary to ensure complete product recovery and removal of the reaction solvent.

-

Purification: After drying and concentrating the organic extracts, purify the crude product using standard laboratory techniques such as flash column chromatography.

Safety and Handling

This compound is a flammable liquid and vapor.[6][9] It should be handled in a well-ventilated area, away from sources of ignition.[14] It is classified as a skin and eye irritant.[6][15] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9]

Logical Relationship of Safety Properties

The following diagram illustrates the relationship between the physical properties of this compound and the necessary safety precautions.

Caption: Relationship between this compound's properties and required safety measures.

Conclusion

This compound presents itself as a highly effective and versatile solvent for a multitude of industrial and research applications. Its balanced solvency, high boiling point, and favorable safety profile make it a strong candidate to replace more hazardous traditional solvents in organic synthesis. For professionals in drug development, its potential as both a reaction medium for creating novel molecular entities and as a formulation component for improving drug delivery underscores its growing importance in the pharmaceutical sciences. As the push for greener and safer chemical processes continues, the adoption of solvents like this compound is poised to become increasingly prevalent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. saiper.com [saiper.com]

- 3. nbinno.com [nbinno.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. indenta.com [indenta.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 1-PROPOXY-2-PROPANOL | 1569-01-3 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. monumentchemical.com [monumentchemical.com]

- 15. The acute toxicity and primary irritancy of 1-propoxy-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Propoxypropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of propoxypropanol (B1596511), focusing on their chemical and physical properties, synthesis, analytical characterization, and toxicological profiles. This document is intended to serve as a valuable resource for professionals in research, development, and safety assessment.

Introduction to this compound Isomers

This compound, a member of the propylene (B89431) glycol ether family, is a versatile solvent with a wide range of industrial applications, including in coatings, cleaners, inks, and adhesives.[1] It is produced through the reaction of propylene oxide with 1-propanol (B7761284), a process that typically yields a mixture of two primary isomers: 1-propoxy-2-propanol (B75130) (the alpha-isomer) and 2-propoxy-1-propanol (B159945) (the beta-isomer).[2] The ratio of these isomers can vary depending on the synthesis conditions. Due to their different structural arrangements, these isomers exhibit distinct physical, chemical, and toxicological properties.

Physicochemical Properties

A comparative summary of the key physicochemical properties of the two primary this compound isomers is presented below.

| Property | 1-Propoxy-2-propanol | 2-Propoxy-1-propanol |

| CAS Number | 1569-01-3[3] | 10215-30-2[4] |

| IUPAC Name | 1-propoxypropan-2-ol[3] | 2-propoxypropan-1-ol[4] |

| Synonyms | Propylene glycol n-propyl ether, PnP[3] | Propylene glycol 2-propyl ether[4] |

| Molecular Formula | C₆H₁₄O₂[3] | C₆H₁₄O₂[4] |

| Molecular Weight | 118.17 g/mol [3] | 118.17 g/mol [4] |

| Boiling Point | 150.2 °C[3] | 149.5 °C (estimated) |

| Density | 0.8886 g/cm³ at 20 °C[3] | No data available |

| Flash Point | 48 °C (closed cup)[3] | No data available |

| Solubility in Water | Miscible[3] | No data available |

| Vapor Pressure | 1.7 mmHg at 20 °C[3] | No data available |

| Refractive Index | 1.4130 at 20 °C[3] | No data available |

Synthesis of this compound Isomers

The industrial synthesis of this compound involves the base-catalyzed reaction of 1-propanol with propylene oxide. This reaction typically produces a mixture of 1-propoxy-2-propanol as the major product and 2-propoxy-1-propanol as the minor isomer.[2]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound isomers.

Caption: General workflow for the synthesis and purification of this compound isomers.

Experimental Protocol: Synthesis of this compound Isomers

Objective: To synthesize a mixture of 1-propoxy-2-propanol and 2-propoxy-1-propanol.

Materials:

-

1-Propanol

-

Propylene oxide